molecular formula C7H9N3O4 B1313117 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid CAS No. 26308-39-4

1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid

Cat. No. B1313117
CAS RN: 26308-39-4
M. Wt: 199.16 g/mol
InChI Key: XZQJNUKCAVEBHU-UHFFFAOYSA-N
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Description

1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid is a chemical compound with the molecular formula C7H9N3O4 . It appears as white to cream or pale yellow crystals or powder .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid, can be achieved through various strategies. One such strategy involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another approach involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride, which readily form pyrazoline intermediates under mild conditions .


Molecular Structure Analysis

The molecular structure of 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid is characterized by a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity .


Chemical Reactions Analysis

Pyrazole derivatives, including 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid, can undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles in good yields and high selectivity at room temperature . Additionally, a mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones can provide a broad range of pyrazole derivatives .


Physical And Chemical Properties Analysis

1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid has a molecular weight of 199.17 . It appears as white to cream or pale yellow crystals or powder . The melting point ranges from 136.0-145.0°C .

Safety and Hazards

1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

The exact mode of action of 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid is not well-documented. It is likely that the compound interacts with its targets, leading to changes in cellular processes. The nitro group in the compound could potentially undergo reduction, which might play a role in its activity .

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, including those involved in inflammation, pain perception, and cellular growth .

Pharmacokinetics

It is slightly soluble in dmso and methanol, which may influence its absorption and distribution in the body . Its pKa is predicted to be 2.16±0.50, which could affect its ionization state and hence its absorption and distribution .

Result of Action

Based on its structural similarity to other active compounds, it may have potential therapeutic effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid. For instance, its storage temperature is recommended to be 2-8°C , suggesting that higher temperatures might affect its stability.

properties

IUPAC Name

2-ethyl-5-methyl-4-nitropyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c1-3-9-6(7(11)12)5(10(13)14)4(2)8-9/h3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZQJNUKCAVEBHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30440339
Record name 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid

CAS RN

26308-39-4
Record name 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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